methyl 5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxylate
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Overview
Description
Methyl 5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxylate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by further reactions to introduce the triazine moiety . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, allowing for the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the triazine moiety.
Triazine: Another related compound that contains the triazine ring but lacks the imidazole structure.
Benzimidazole: A compound with a fused benzene and imidazole ring, offering different chemical properties and applications.
Uniqueness
Methyl 5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxylate is unique due to its fused ring system, which combines the properties of both imidazole and triazine.
Properties
IUPAC Name |
methyl 5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c1-12-5-8(6(14)16-3,9-4-10-11-5)13(2)7(12)15/h4H,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYQSXFGWYYKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NNC=NC2(N(C1=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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